
3-Fluoro-N-methylaniline
Overview
Description
3-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-N-methylaniline can be synthesized through several methods:
Nitration and Reduction: The nitration of fluorobenzene followed by the reduction of the nitro group to an amine.
Direct Nucleophilic Substitution: The direct nucleophilic substitution of a halogenated precursor with a methylamine source.
Palladium-Catalyzed Amination: The use of palladium catalysts to facilitate the amination of fluorobenzene derivatives.
Industrial Production Methods
Industrial production often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Pharmaceutical Applications
3-Fluoro-N-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo biotransformation makes it valuable in drug metabolism studies.
Case Study: Drug Metabolism
A study investigated the biotransformation of secondary aromatic amines, using 4-fluoro-N-methylaniline as a model compound. The research focused on the role of cytochromes P-450 and flavin-containing monooxygenase in forming various metabolic products. This study highlights the potential of this compound in understanding drug metabolism and toxicity mechanisms .
Material Science Applications
In material science, this compound is utilized in the development of advanced materials, particularly in the synthesis of polymers and dyes.
Synthesis of Functional Polymers
Recent advancements have shown that this compound can be used to synthesize functionalized polymers via Friedel-Crafts reactions. For instance, it has been successfully employed in metal- and solvent-free conditions to produce triarylmethanes with high yields. This method demonstrates the compound's versatility as a building block for creating complex materials .
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a reagent for the detection of specific compounds due to its unique spectral properties.
Detection Methods
The compound's fluorescence properties allow it to be utilized in various detection methods, including High-Performance Liquid Chromatography (HPLC) and gas chromatography. Its ability to form stable derivatives with other compounds enhances its utility in analytical applications.
Toxicological Studies
Given its classification as a hazardous substance, this compound is also studied for its toxicological effects.
Safety Profile
Research has indicated that exposure to this compound can lead to acute toxicity and eye damage. Safety data sheets emphasize the need for protective measures when handling this chemical . Understanding its toxicological profile is crucial for safe industrial applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methylaniline involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the fluorine atom on the benzene ring.
4-Fluoro-N-methylaniline: Fluorine atom is positioned at the fourth position instead of the third
Uniqueness
3-Fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions that similar compounds may not undergo.
Biological Activity
Overview
3-Fluoro-N-methylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by a fluorine atom at the meta position and a methyl group attached to the nitrogen atom. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in medicinal chemistry.
This compound interacts with biological systems primarily through its effects on cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many substrates. The compound can undergo metabolic transformations such as N-demethylation and oxidative defluorination, leading to the formation of various metabolites that may possess distinct biological activities.
- Enzyme Interactions : The compound is known to modulate the activity of cytochrome P450 enzymes, influencing metabolic pathways and cellular processes.
- Cellular Effects : It impacts cell signaling pathways and gene expression, often through the modulation of reactive oxygen species (ROS) levels, which are critical in various signaling cascades.
Research Findings
Recent studies have explored the biological implications of this compound across different contexts:
- Toxicological Studies : Research indicates that at higher doses, this compound can exhibit hepatotoxicity and neurotoxicity in animal models. Lower doses may have minimal effects on physiology.
- Metabolic Pathways : The compound is metabolized primarily by cytochrome P450 enzymes and flavin-containing monooxygenases, leading to various metabolic products that could influence biological activity.
Case Studies
- A study highlighted the interaction of this compound with cytochrome P450 2E1, demonstrating its role in altering enzyme activity and subsequent cellular responses. This interaction is significant for understanding its potential therapeutic applications and toxicological profiles.
- Another investigation focused on its effects on cellular metabolism, revealing that it can alter gene expression linked to stress responses and metabolic regulation.
Data Table: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Enzyme Interaction | Modulates cytochrome P450 activity | |
Toxicity | Exhibits hepatotoxicity and neurotoxicity at high doses | |
Metabolic Pathways | Involved in N-demethylation and oxidative defluorination | |
Cellular Signaling | Influences ROS levels affecting signaling pathways |
Properties
IUPAC Name |
3-fluoro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDHJXZZQCXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374601 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-37-6 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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